Product packaging for 3-Methoxyquinolin-7-amine(Cat. No.:)

3-Methoxyquinolin-7-amine

Cat. No.: B8211816
M. Wt: 174.20 g/mol
InChI Key: OXFPTYZRFUKQCZ-UHFFFAOYSA-N
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Description

3-Methoxyquinolin-7-amine is a chemical compound of significant interest in medicinal chemistry research, belonging to the quinoline class of heterocycles. Quinolines and their derivatives are extensively investigated due to their wide spectrum of biological activities. This particular amine-substituted quinoline serves as a versatile key intermediate for the design and synthesis of novel compounds with potential pharmacological properties. Research into structurally similar molecules has demonstrated promising antimicrobial activities . Certain quinoline derivatives carrying methoxy and amine functional groups have shown efficacy against a range of pathogenic bacterial strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL, which is comparable to standard antibiotic treatments . The presence of the methoxy group at the 3-position and the amine at the 7-position is a strategic molecular feature that can be utilized to create hybrid molecules, such as by incorporating a 1,2,3-triazole moiety, to enhance biological potency . Furthermore, the quinoline scaffold is a privileged structure in anticancer drug discovery . Various 4-aminoquinoline derivatives have been reported as potent antiproliferative agents that function by selectively inhibiting enzymes like topoisomerase I, a key target in oncology . These compounds can induce cell cycle arrest and apoptosis, making the this compound skeleton a valuable building block for developing new therapeutic candidates targeting diverse cancer cell lines . This product is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B8211816 3-Methoxyquinolin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFPTYZRFUKQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=C(C=CC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxyquinolin 7 Amine and Its Complex Intermediates

Chemo- and Regioselective Synthesis of the 3-Methoxyquinolin-7-amine Core Structure

The chemo- and regioselective synthesis of the this compound core presents a significant challenge due to the need to control the placement of two distinct functional groups on the quinoline (B57606) ring. A plausible and effective strategy involves a multi-step approach commencing with the construction of a differentially substituted quinoline precursor, followed by sequential introduction of the methoxy (B1213986) and amino functionalities.

A proposed synthetic route initiates with a modified Skraup synthesis or a Doebner-von Miller reaction, which are classic methods for quinoline synthesis. iipseries.orgwikipedia.orgwikipedia.orgorganicreactions.org For instance, the reaction of 3-aminophenol (B1664112) with an α,β-unsaturated carbonyl compound, such as acrolein (generated in situ from glycerol) in the presence of an oxidizing agent and a strong acid, can lead to the formation of a hydroxyquinoline intermediate. chemicalbook.com The regioselectivity of this cyclization is directed by the electronic nature and steric hindrance of the substituents on the aniline (B41778) precursor.

Alternatively, the Combes quinoline synthesis offers another regioselective approach, where an aniline is condensed with a β-diketone under acidic conditions. wikipedia.org The choice of the starting aniline and the β-diketone is crucial for directing the cyclization to yield the desired substitution pattern.

A key intermediate in a potential synthesis is 7-nitro-3-hydroxyquinoline. This can be synthesized through nitration of a 3-hydroxyquinoline (B51751) precursor. The subsequent steps would involve the selective O-methylation of the hydroxyl group, followed by the reduction of the nitro group to an amine. The selective methylation of the hydroxyl group at the 3-position can be achieved using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. nih.gov The reduction of the nitro group at the 7-position to the desired amine can be accomplished using various reducing agents, including metal catalysts like palladium on carbon with hydrogen gas, or more sustainable methods. informahealthcare.comtandfonline.comnih.gov

The following table outlines a hypothetical reaction scheme for the synthesis of the this compound core:

StepReactantsReagents and ConditionsProduct
13-Aminophenol, GlycerolH₂SO₄, Oxidizing agent (e.g., nitrobenzene)7-Hydroxyquinoline (B1418103)
27-HydroxyquinolineHNO₃, H₂SO₄7-Nitro-3-hydroxyquinoline
37-Nitro-3-hydroxyquinolineDimethyl sulfate, K₂CO₃, Acetone3-Methoxy-7-nitroquinoline
43-Methoxy-7-nitroquinolineH₂, Pd/C, Ethanol (B145695)This compound

Development of Key Precursors and Building Blocks for Subsequent Functionalization

The efficient synthesis of this compound is highly dependent on the availability and preparation of key precursors and building blocks. These molecules are designed to facilitate the regioselective construction of the quinoline core and allow for subsequent modifications.

Key Precursors:

Substituted Anilines: 3-Methoxyaniline and 3-aminophenol are critical starting materials for classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions. The substituent on the aniline ring dictates the position of the corresponding group on the final quinoline product.

β-Dicarbonyl Compounds and their Equivalents: For syntheses such as the Combes reaction, β-diketones or their synthetic equivalents are essential for forming the pyridine (B92270) ring of the quinoline system. The structure of the dicarbonyl compound influences the substitution pattern at the 2- and 4-positions of the quinoline.

7-Nitro-3-hydroxyquinoline: This is a pivotal intermediate, as the nitro and hydroxyl groups serve as handles for the introduction of the final amine and methoxy functionalities, respectively. Its synthesis often involves the nitration of a pre-formed 3-hydroxyquinoline. amanote.comresearchgate.net

Building Blocks for Functionalization:

Methylating Agents: Reagents such as dimethyl sulfate, methyl iodide, and diazomethane (B1218177) are employed for the O-methylation of the hydroxyl group. The choice of methylating agent and reaction conditions is critical to ensure selective methylation and avoid N-methylation of the quinoline ring. nih.gov

Protected Amino Groups: In some synthetic strategies, it may be advantageous to start with a protected amino group on the aniline precursor to prevent unwanted side reactions during the quinoline ring formation. Common protecting groups include acetyl and tert-butyloxycarbonyl (Boc).

The following table summarizes some key precursors and their role in the synthesis:

Precursor/Building BlockRole in Synthesis
3-AminophenolStarting material for the formation of the 7-hydroxyquinoline core.
7-Nitro-3-hydroxyquinolineKey intermediate for the sequential introduction of the methoxy and amino groups.
Dimethyl sulfateMethylating agent for the conversion of the hydroxyl group to a methoxy group.

Targeted Functionalization Reactions at Distinct Positions of the Quinoline System

Once the this compound core is synthesized, further functionalization at various positions of the quinoline ring can be explored to generate a library of derivatives with potentially diverse biological activities. The reactivity of the quinoline ring is influenced by the existing methoxy and amino substituents.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoline system is activated by the electron-donating amino group at the 7-position. This directs electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, primarily to the 6- and 8-positions. The methoxy group at the 3-position can also influence the reactivity of the pyridine ring.

N-Functionalization of the 7-Amino Group: The primary amine at the 7-position is a versatile handle for a wide range of functionalization reactions. These include acylation to form amides, alkylation to form secondary and tertiary amines, and reductive amination with aldehydes and ketones.

Modification of the Pyridine Ring: The pyridine part of the quinoline ring can also be functionalized. For instance, C-H activation at specific positions can be achieved using transition metal catalysts, allowing for the introduction of various substituents. acs.org

The following table provides examples of potential functionalization reactions:

Reaction TypeReagents and ConditionsPosition of FunctionalizationResulting Functional Group
BrominationN-Bromosuccinimide, Acetonitrile6- and/or 8-positionBromo
AcylationAcetyl chloride, Pyridine7-position (on the amino group)Acetamido
Reductive AminationBenzaldehyde, NaBH(OAc)₃, Dichloromethane7-position (on the amino group)Benzylamino

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety. Several strategies can be applied to the synthesis of this compound to make it more sustainable.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids in the quinoline synthesis and subsequent functionalization steps. mdpi.com

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For instance, the reduction of the nitro group can be achieved using catalytic hydrogenation with a recyclable catalyst. nih.govacs.org The development of novel catalysts for quinoline synthesis is an active area of research. mdpi.com

Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. This can be achieved by favoring addition reactions over substitution and elimination reactions.

Sustainable Reducing Agents: Exploring the use of greener reducing agents for the nitro group reduction, such as transfer hydrogenation with formic acid or its salts, or biocatalytic reductions. informahealthcare.comresearchgate.net Enzymatic reductions, for example, can offer high selectivity under mild conditions. nih.govnih.gov

The following table highlights some green chemistry approaches applicable to the synthesis:

Green Chemistry PrincipleApplication in Synthesis
Use of Safer SolventsEmploying water or ethanol as a solvent for the reduction of the nitro group.
CatalysisUsing a recyclable heterogeneous catalyst (e.g., Pd/C) for hydrogenation.
Energy EfficiencyMicrowave-assisted synthesis for the quinoline ring formation.
Use of Renewable FeedstocksInvestigating the use of bio-derived starting materials where possible.

Chemical Reactivity and Transformation Pathways of 3 Methoxyquinolin 7 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system in 3-Methoxyquinolin-7-amine is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino group and the moderately activating methoxy (B1213986) group. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions. The amino group is a strong ortho-, para-director, while the methoxy group also directs to the ortho and para positions.

In the context of the this compound scaffold, the positions most susceptible to electrophilic attack are C6 and C8, which are ortho and para to the strongly activating amino group at C7. The methoxy group at C3 primarily influences the reactivity of the pyridine (B92270) ring of the quinoline system.

Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are summarized in the table below.

Reaction TypeReagents and ConditionsMajor Product(s)Observations and Regioselectivity
Nitration HNO₃/H₂SO₄3-Methoxy-6-nitroquinolin-7-amineThe nitration occurs selectively at the C6 position, which is ortho to the activating amino group and para to the methoxy group (considering its influence on the benzene (B151609) ring). The strong directing effect of the amino group dominates.
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃3-Methoxy-6-bromoquinolin-7-amine or 3-Methoxy-6-chloroquinolin-7-amineHalogenation follows a similar regiochemical outcome as nitration, with the halogen atom being introduced at the C6 position due to the powerful directing influence of the C7-amino group.
Friedel-Crafts Acylation RCOCl/AlCl₃3-Methoxy-6-acylquinolin-7-amineAcylation also proceeds at the C6 position. The reaction may require protection of the amino group to prevent N-acylation and deactivation of the ring.

Nucleophilic Substitution and Addition Reactions at Activated Centers

The reactivity of this compound towards nucleophiles is primarily centered on two key areas: the potential for nucleophilic substitution of the methoxy group under specific conditions and reactions involving the amino group.

The methoxy group at the C3 position is generally not a good leaving group. However, in quinoline systems, particularly when the ring is activated by electron-withdrawing groups or under harsh reaction conditions, nucleophilic aromatic substitution (SNAAr) can occur. For this compound, such reactions are less common due to the presence of the electron-donating amino group which disfavors the formation of a negatively charged Meisenheimer intermediate.

The amino group at C7, being nucleophilic itself, can readily undergo a variety of reactions, including acylation, alkylation, and diazotization. These transformations are fundamental for the further diversification of the this compound scaffold.

Oxidation and Reduction Chemistry of the Quinoline Nitrogen and Ring System

The quinoline nitrogen in this compound can be oxidized to the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can significantly alter the reactivity of the quinoline ring, particularly towards both electrophilic and nucleophilic attack.

The reduction of the quinoline ring system of this compound can be achieved through catalytic hydrogenation. Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For instance, catalytic hydrogenation over platinum or palladium catalysts can lead to the formation of the corresponding 1,2,3,4-tetrahydroquinoline derivative.

The amino group can also be influenced by oxidizing and reducing agents. Strong oxidizing agents can lead to complex mixtures, while reduction of a precursor nitro group is a common method for the synthesis of this compound itself.

Transition Metal-Catalyzed Coupling Reactions for Diversification (e.g., C-H Arylation)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of quinoline scaffolds. The C-H bonds of the quinoline ring in this compound can be directly arylated, alkylated, or otherwise functionalized using catalysts based on palladium, rhodium, or other transition metals. The directing effect of the amino and methoxy groups, as well as the quinoline nitrogen, can be harnessed to achieve high regioselectivity.

The 8-aminoquinoline moiety is a well-established directing group in C-H activation chemistry. nih.gov While the amino group in this compound is at the 7-position, it can still influence the regioselectivity of C-H functionalization reactions, often directing the coupling to the adjacent C6 or C8 positions. Palladium-catalyzed C-H arylation reactions, for example, can be used to introduce aryl groups at specific positions on the quinoline ring, significantly increasing the molecular complexity. nih.govnih.gov Similarly, rhodium-catalyzed C-H activation offers another avenue for the selective functionalization of the quinoline core. researchgate.netorganic-chemistry.orgnih.govrsc.orgresearchgate.net

Coupling ReactionCatalyst SystemCoupling PartnerMajor Product(s)Regioselectivity
C-H Arylation Pd(OAc)₂ / LigandAryl Halide or Boronic Acid3-Methoxy-6-arylquinolin-7-amine or 3-Methoxy-8-arylquinolin-7-amineThe regioselectivity is highly dependent on the specific ligand and reaction conditions, with both C6 and C8 positions being potential sites for arylation.
C-H Alkenylation Rh(III) catalystAlkene3-Methoxy-6-alkenylquinolin-7-amineRhodium catalysts can promote the alkenylation at the less hindered C6 position.

Heterocyclic Annulation and Ring-Forming Reactions for Fused Systems

The 7-amino group of this compound is a key functionality for the construction of fused heterocyclic systems. Through cyclocondensation reactions with appropriate bifunctional reagents, additional rings can be annulated onto the quinoline core, leading to the formation of complex polycyclic structures.

For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimido[5,4-c]quinoline derivatives. nih.govresearchgate.netnih.gov These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. Similarly, the amino group can be transformed into other functional groups that can then participate in ring-closing reactions. For instance, reaction with carbon disulfide followed by cyclization can yield thiazolo[5,4-c]quinoline systems. nih.gov

Fused HeterocycleReagents and ConditionsResulting Ring System
Pyrimido[5,4-c]quinolines β-ketoesters, formamide, or other C₃ synthonsA pyrimidine ring fused to the 'c' face of the quinoline.
Thiazolo[5,4-c]quinolines Carbon disulfide followed by a cyclizing agentA thiazole ring fused to the 'c' face of the quinoline.

Rational Design and Synthesis of Advanced 3 Methoxyquinolin 7 Amine Derived Architectures

Design Principles for Novel Quinoline (B57606) Derivatives and Hybrid Molecules

The rational design of new chemical entities based on the 3-methoxyquinolin-7-amine scaffold is guided by several key principles, primarily revolving around molecular hybridization and the establishment of structure-activity relationships (SAR).

Molecular Hybridization: A prominent strategy in drug discovery is the concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound core can be strategically combined with other bioactive moieties to target multiple biological pathways or to improve pharmacokinetic properties. For instance, the amino group at the 7-position serves as a convenient handle for amide bond formation, allowing for the conjugation with various carboxylic acid-containing drugs or biomolecules. Similarly, the quinoline nitrogen can be functionalized, and the aromatic ring system can undergo various substitution reactions to introduce additional pharmacophoric elements.

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between the chemical structure of a molecule and its biological activity is fundamental for rational drug design. For quinoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinoline ring can have a profound impact on their biological profiles. dntb.gov.ua

In the context of this compound, the methoxy (B1213986) group at the 3-position and the amino group at the 7-position are key determinants of its electronic and steric properties. The design of new derivatives often involves systematic modifications at these positions and others on the quinoline ring to probe the SAR. For example, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a diverse range of substituents. The methoxy group, while generally stable, could potentially be demethylated to the corresponding hydroxyl group, which can then be further functionalized.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a significant role in predicting the biological activity of designed molecules and in understanding their interactions with biological targets. semanticscholar.org These in silico tools help in prioritizing synthetic targets and in refining the design of novel this compound derivatives with desired biological activities.

Synthetic Strategies for Fused Polycyclic Heterocyclic Systems Incorporating the Quinoline Moiety

The construction of fused polycyclic heterocyclic systems is a powerful strategy to create rigid and structurally complex molecules with unique three-dimensional shapes, which can lead to high-affinity interactions with biological targets. The this compound scaffold provides a versatile platform for the synthesis of such fused systems, primarily by leveraging the reactivity of the 7-amino group and the adjacent aromatic protons.

One common approach to building fused rings onto an aromatic amine is through condensation reactions with bifunctional electrophiles. For instance, the reaction of this compound with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core. The specific reaction conditions, such as the choice of catalyst and solvent, can influence the regioselectivity of the cyclization.

Another powerful method for constructing fused systems is through transition metal-catalyzed cross-coupling and annulation reactions. The amino group can be transformed into a more reactive functional group, such as a halide or a triflate, which can then participate in reactions like the Heck, Suzuki, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds, setting the stage for subsequent cyclization.

For example, a plausible synthetic route to a benzo[h]quinolino[7,8-b] mdpi.comnih.govdiazepine derivative could involve the initial acylation of the 7-amino group with a 2-nitrobenzoyl chloride derivative. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization, would yield the desired fused polycyclic system. The specific reagents and reaction conditions for such a sequence would need to be carefully optimized.

Below is a table summarizing potential synthetic strategies for fusing heterocyclic rings onto the this compound scaffold, based on general principles of heterocyclic synthesis.

Fused Ring SystemPotential Synthetic StrategyKey Reactions
PyrimidineCondensation with a 1,3-dicarbonyl compound or its equivalent.Condensation, Cyclization
PyrazineReaction with a 1,2-dicarbonyl compound.Condensation, Cyclization
ImidazoleReaction with a carboxylic acid or its derivative, followed by cyclization.Amidation, Cyclization
TriazoleDiazotization of the amino group followed by reaction with an active methylene (B1212753) compound.Diazotization, Coupling, Cyclization

Development of Conformationally Constrained and Flexible Analogs

Modulating the conformational flexibility of a molecule is a critical aspect of drug design, as it can significantly impact its binding affinity, selectivity, and pharmacokinetic properties. Both conformationally constrained and flexible analogs of this compound can be designed and synthesized to explore different regions of chemical space and to optimize biological activity.

Conformationally Constrained Analogs: Introducing conformational constraints into the this compound scaffold can be achieved by incorporating cyclic structures or rigid linkers. This can pre-organize the molecule into a bioactive conformation, potentially leading to an increase in binding affinity by reducing the entropic penalty upon binding to a biological target.

One strategy to create constrained analogs is through the synthesis of bridged quinoline derivatives. This could involve linking two positions of the quinoline ring, for example, the 7-amino group and another position on the ring, with a rigid or semi-rigid linker. The synthesis of such molecules often requires multi-step sequences and careful planning of the cyclization strategy.

Another approach is to incorporate the this compound moiety into a larger, more rigid polycyclic system, as discussed in the previous section. The resulting fused structures would have significantly reduced conformational freedom compared to the parent molecule with flexible side chains.

Flexible Analogs: In contrast to constrained analogs, the introduction of flexible side chains can allow the molecule to adopt multiple conformations and to better adapt to the binding pocket of a biological target. This can be particularly useful when the precise binding mode is unknown or when targeting proteins with flexible binding sites.

For this compound, flexible analogs can be readily synthesized by attaching long alkyl or polyether chains to the 7-amino group. The synthesis typically involves standard N-alkylation or acylation reactions. The length and nature of the flexible chain can be systematically varied to study its effect on biological activity. For instance, the introduction of a flexible alkylamino side chain at the 4-position and an alkoxy group at the 7-position of the quinoline nucleus has been reported to enhance the antiproliferative activity of certain quinoline derivatives. mdpi.com

The table below provides examples of synthetic approaches to introduce conformational constraints or flexibility into the this compound scaffold.

Analog TypeSynthetic ApproachKey Functionalization Site
Conformationally ConstrainedIntramolecular cyclization to form bridged systems.7-amino group and another ring position.
Conformationally ConstrainedIncorporation into a fused polycyclic system.7-amino group and adjacent C6 or C8 positions.
FlexibleN-alkylation with long-chain alkyl halides.7-amino group.
FlexibleAcylation with long-chain carboxylic acids followed by reduction.7-amino group.

Synthesis of this compound-Based Probes and Conjugates for Molecular Biology Research

Molecular probes and bioconjugates are essential tools in molecular biology for visualizing, tracking, and quantifying biological molecules and processes. The this compound scaffold, with its inherent fluorescence potential and reactive amino group, is an attractive starting point for the development of such tools.

Synthesis of Fluorescent Probes: Many quinoline derivatives exhibit fluorescence, and their photophysical properties can be tuned by modifying the substitution pattern on the quinoline ring. The 3-methoxy and 7-amino groups in the target compound are expected to influence its fluorescence quantum yield and emission wavelength.

To create a molecular probe, the this compound core can be functionalized with a reactive group that allows for its covalent attachment to a biomolecule of interest. The 7-amino group is an ideal site for introducing such a reactive handle. For example, it can be reacted with isothiocyanates, N-hydroxysuccinimidyl (NHS) esters, or other electrophilic reagents to form stable conjugates. cytometry.me

For instance, reacting this compound with fluorescein (B123965) isothiocyanate (FITC) or rhodamine B isothiocyanate would yield fluorescently labeled derivatives that can be used in fluorescence microscopy and flow cytometry. nih.gov The synthesis of such probes would involve a straightforward coupling reaction between the amine and the isothiocyanate under mild basic conditions.

Bioconjugation Strategies: The primary amino group at the 7-position of this compound is a key functional group for bioconjugation. This group can be targeted by a variety of amine-reactive crosslinkers and labeling reagents.

Common bioconjugation strategies that can be applied to this compound include:

Amide bond formation: The amino group can be coupled with carboxylic acids on proteins or other biomolecules using activating agents like carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS).

Thiourea (B124793) formation: Reaction with isothiocyanates on proteins or other molecules results in the formation of a stable thiourea linkage.

Reductive amination: The amino group can react with aldehydes or ketones on biomolecules to form a Schiff base, which is then reduced to a stable secondary amine.

The choice of bioconjugation strategy will depend on the specific application and the nature of the biomolecule to be labeled. The resulting bioconjugates can be used for a wide range of applications in molecular biology, including immunoassays, protein labeling, and cellular imaging.

The table below summarizes potential probes and conjugates that could be synthesized from this compound.

Probe/Conjugate TypeSynthetic StrategyApplication
Fluorescent ProbeCoupling with a fluorophore (e.g., FITC, Rhodamine).Fluorescence microscopy, Flow cytometry.
Biotinylated ProbeReaction with an activated biotin (B1667282) derivative (e.g., Biotin-NHS).Affinity purification, Western blotting.
Peptide ConjugateSolid-phase or solution-phase peptide synthesis.Targeted delivery, Enzyme inhibition studies.
Protein ConjugateAmine-reactive crosslinking (e.g., with NHS esters).Immunoassays, Protein tracking.

State of the Art Spectroscopic and Crystallographic Investigations of 3 Methoxyquinolin 7 Amine

Elucidation of Molecular Structure and Dynamics via Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced NMR experiments (such as COSY, HSQC, or HMBC) for 3-Methoxyquinolin-7-amine are not available in published literature.

Vibrational and Electronic Spectroscopic Analysis for Structural Features and Electronic Transitions (FT-IR, UV-Vis, Raman)

Experimentally determined FT-IR and Raman spectra, including specific vibrational frequencies and their assignments, for this compound have not been reported. Similarly, UV-Vis absorption spectra detailing the electronic transitions and absorption maxima (λmax) for this compound are not available.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

While the exact mass of this compound can be calculated from its molecular formula (C₁₀H₁₀N₂O), detailed experimental data from high-resolution mass spectrometry, including specific m/z values and an analysis of its fragmentation pathways, is not present in the accessible scientific literature.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure and Conformational Analysis

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, definitive data on its solid-state structure, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and conformational details, is not available.

Specialized Spectroscopic Techniques for Electronic, Magnetic, and Photophysical Properties (e.g., Electron Paramagnetic Resonance (EPR), Fluorescence Spectroscopy)

Information regarding the photophysical properties of this compound, such as data from fluorescence spectroscopy (excitation/emission spectra, quantum yield) or any magnetic properties that would be studied by EPR, is not available in the public domain.

Advanced Computational Chemistry and Cheminformatics for 3 Methoxyquinolin 7 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity Prediction, and Reaction Mechanisms

Quantum Mechanical (QM) calculations are fundamental to understanding the electronic behavior of 3-Methoxyquinolin-7-amine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its electronic structure. By mapping the electron density distribution, researchers can identify regions of high and low electron density, which are crucial for predicting the molecule's reactivity.

For this compound, QM calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. These calculations can pinpoint the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the quinoline (B57606) ring and the amine group are expected to be key sites for interaction.

Furthermore, QM methods are invaluable for elucidating potential reaction mechanisms involving this compound. By modeling the transition states and intermediates of a proposed reaction, scientists can calculate activation energies and determine the most favorable reaction pathways. This predictive power is essential for designing efficient synthetic routes and understanding the compound's metabolic fate in a biological system.

Molecular Dynamics (MD) Simulations for Conformational Analysis, Solvent Effects, and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a cinematic view of the molecular world, allowing researchers to observe the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, MD can reveal the compound's preferred three-dimensional shapes, or conformations. nih.gov Understanding the conformational landscape is vital, as the shape of a molecule often dictates its biological activity.

MD simulations are particularly powerful for studying how the molecule behaves in different environments, such as in water or other solvents. These simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into its solubility and how the solvent influences its conformational preferences. nih.gov Key parameters derived from MD simulations include the root mean square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure compactness. nih.gov

The dynamic behavior of this compound when interacting with a biological target, such as a protein, can also be modeled. These simulations can reveal how the molecule binds and unbinds from a target, the stability of the resulting complex, and the specific atomic interactions that maintain the bound state. This information is crucial for understanding the mechanism of action for a potential drug candidate. nih.gov

Docking and Molecular Modeling for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com For this compound, docking would be employed to screen its potential to bind to various biological targets, such as enzymes or receptors implicated in disease. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. mdpi.com

The results of a docking study provide a detailed picture of the binding mode, highlighting the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov This analysis is fundamental for structure-activity relationship (SAR) studies, where chemists aim to modify the molecule's structure to improve its binding affinity and selectivity for the target. For example, docking studies on similar quinoline-based compounds have been used to predict their binding modes within the ATP binding site of protein kinases, a common target in cancer therapy. nih.gov

Density Functional Theory (DFT) for Geometrical Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of QM methods that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. arxiv.orgnih.gov One of the primary applications of DFT is geometrical optimization, where the algorithm systematically adjusts the positions of the atoms in this compound to find the most stable, lowest-energy 3D structure. scispace.comairi.net An accurate molecular geometry is the foundation for all other computational predictions.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, it can calculate the theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. It can also predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule. scispace.com Comparing these predicted spectra with experimentally obtained data is a powerful way to confirm the compound's structure and purity.

Table 2: Example of DFT-Predicted Spectroscopic Data

Nucleus Predicted Chemical Shift (ppm) Experimental (Hypothetical)
H2 8.5 8.4
H4 7.9 7.8
H5 7.4 7.3
C7-NH2 4.5 4.6

In Silico Screening, Virtual Library Design, and Pharmacophore Modeling

In silico screening, or virtual screening, leverages computational power to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a "hit" compound, its structure could be used as a template for further screening.

Pharmacophore modeling is a key component of this process. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. ijper.orgnih.gov For this compound, a pharmacophore model could be generated based on its key chemical features, such as hydrogen bond donors (the amine group), hydrogen bond acceptors (the quinoline nitrogen), and aromatic rings. nih.gov This model then acts as a 3D query to rapidly screen large databases, identifying other diverse molecules that share the same essential features and are therefore also likely to be active. ijper.orgresearchgate.net

Furthermore, the core structure of this compound can be used as a scaffold for virtual library design. In this process, computational tools are used to systematically add different chemical groups to the scaffold, creating a large, diverse library of virtual compounds. synplechem.com These virtual libraries can then be screened in silico to prioritize the most promising candidates for chemical synthesis and biological testing.

Cheminformatics Approaches for Structure-Property and Structure-Activity Relationship Analysis (e.g., ADME prediction methodologies)

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A major application is the development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models. liverpool.ac.ukplos.org These models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties.

For this compound, cheminformatics tools can calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area). These descriptors can then be used in predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net Predicting ADME properties early in the drug discovery process is crucial to avoid costly failures in later stages. Web-based platforms like SwissADME and pkCSM allow for the rapid prediction of properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. nih.goviaps.org.in

Table 3: Illustrative Predicted ADME Properties for this compound

Property Prediction Implication
GI Absorption High Likely to be well-absorbed orally
BBB Permeant No Unlikely to cross the blood-brain barrier
CYP2D6 Inhibitor Yes Potential for drug-drug interactions

Application of Artificial Intelligence and Machine Learning in Computational Drug Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by building predictive models from vast datasets. nih.govnih.gov These technologies can be applied to nearly every aspect of the computational analysis of this compound.

ML models, particularly deep neural networks, can be trained on large databases of known molecules and their properties to predict the physicochemical properties, bioactivity, and toxicity of new compounds with high accuracy. nih.govresearchgate.net For example, an ML model could be trained to predict the binding affinity of compounds to a specific protein target. When presented with the structure of this compound, the model could provide a rapid and accurate prediction of its potential efficacy. researchgate.net

AI is also being used for de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific purpose. mdpi.com If the quinoline scaffold of this compound is known to be beneficial, an AI model could be tasked with designing novel variations that retain the key features of the scaffold while optimizing for properties like potency and low toxicity. This approach accelerates the design-build-test-learn cycle, which is central to modern drug discovery. researchgate.net

Investigations into Molecular Interactions and Biological Mechanisms of Action of 3 Methoxyquinolin 7 Amine

Molecular Recognition and Binding Profiling with Specific Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

The binding of small molecules to biological macromolecules is governed by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electronic interactions. The structure of 3-Methoxyquinolin-7-amine suggests it can participate in several of these. The nitrogen atom in the quinoline (B57606) ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. The aromatic quinoline ring system provides a platform for π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket.

While direct binding data for this compound is not available, studies on analogous 4-aminoquinoline (B48711) and 7-aminoquinoline (B1265446) derivatives have demonstrated their ability to interact with various biological targets. For instance, certain 4-aminoquinoline derivatives have been shown to bind to α2C-adrenoceptors, with the substitution at the 3-position of the quinoline ring being critical for affinity and selectivity. acs.orgresearchgate.net Furthermore, quinoline derivatives are known to interact with P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. acs.org The interaction is thought to involve hydrogen bonding and hydrophobic interactions within the transporter's binding site. acs.org

Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules (Inferred from Related Compounds)

Interacting Moiety of this compoundType of InteractionPotential Macromolecular Partner (Example)Reference
Quinoline Ring Systemπ-π Stacking, Hydrophobic InteractionsAromatic amino acid residues in enzyme active sites (e.g., kinases) nih.gov
7-Amino GroupHydrogen Bond Donor/AcceptorAmino acid residues in receptor binding pockets acs.org
Quinoline NitrogenHydrogen Bond AcceptorAmino acid residues in enzyme active sites acs.org
3-Methoxy GroupSteric and Electronic InfluenceModulates overall binding conformation and affinity nih.gov

Modulation of Enzymatic Activity: Inhibition, Activation, and Kinetic Characterization

Quinoline derivatives have been extensively investigated as modulators of various enzymes, particularly kinases. The planar aromatic ring structure of quinoline is a common feature in many kinase inhibitors, where it can occupy the ATP-binding site. A series of 7-alkoxy-4-heteroarylamino-3-cyanoquinolines were designed and synthesized as dual inhibitors of c-Src and iNOS, two enzymes implicated in tumorigenesis. nih.gov These compounds demonstrated potent inhibitory activity, with IC50 values in the nanomolar to micromolar range. nih.gov

The specific substitution pattern of this compound, with a methoxy (B1213986) group at the 3-position and an amino group at the 7-position, would likely influence its kinase inhibitory profile. The methoxy group, depending on its orientation within the binding pocket, could either enhance binding through favorable interactions or cause steric hindrance. The 7-amino group could form crucial hydrogen bonds with the hinge region of a kinase, a common interaction motif for many kinase inhibitors.

While kinetic characterization for this compound is not available, studies on related compounds often reveal competitive inhibition with respect to ATP, consistent with binding to the ATP-binding site.

Table 2: Examples of Enzymatic Inhibition by Substituted Quinoline Derivatives

Quinoline Derivative ClassTarget Enzyme(s)Mode of Action (if known)Representative IC50 ValuesReference
7-alkoxy-4-heteroarylamino-3-cyanoquinolinesc-Src, iNOSATP-competitive inhibition (presumed for c-Src)c-Src: 34.8 nM; iNOS: 26.7 µM (for the best compound) nih.gov
4-aminoquinolinesP-glycoprotein (efflux pump)Reversal of multidrug resistanceActivity relative to verapamil acs.org

Characterization of Interactions with Cellular Components and Subcellular Structures

The physicochemical properties of this compound, such as its lipophilicity and basicity, will govern its ability to cross cell membranes and accumulate in specific subcellular compartments. The presence of the amino group suggests that the compound may accumulate in acidic organelles, such as lysosomes, a phenomenon known as lysosomotropism, which is observed for other aminoquinoline-containing drugs like chloroquine. This accumulation can lead to various downstream cellular effects.

Furthermore, some quinoline derivatives have been developed as fluorescent probes for bioimaging, indicating their ability to localize within specific cellular structures. For example, certain 7-aminoquinolines with specific substitutions have been shown to localize in the Golgi apparatus. nih.gov The intrinsic fluorescence of the quinoline ring system in this compound might allow for its visualization within cells, although this would require experimental verification.

Elucidation of Biological Pathway Modulation Mechanisms (e.g., Induction of Apoptosis, Cell Cycle Perturbation, Signal Transduction Interference)

Given the propensity of quinoline derivatives to inhibit kinases, it is plausible that this compound could interfere with various signal transduction pathways that are regulated by these enzymes. Many of these pathways are central to cell survival, proliferation, and differentiation. For instance, inhibition of kinases like c-Src can disrupt pathways involved in cell growth and motility. nih.gov

The modulation of these pathways can lead to distinct cellular outcomes. For example, interference with signaling cascades that control the cell cycle can lead to arrest at specific checkpoints. Similarly, disruption of survival signals can trigger programmed cell death, or apoptosis. While there is no direct evidence for this compound, numerous quinoline derivatives have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines.

Computational and Experimental Approaches to Identify Novel Molecular Targets

In the absence of extensive experimental data, computational methods can provide valuable insights into the potential molecular targets of this compound. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound with a panel of known protein targets, such as kinases, G-protein coupled receptors, and transporters. nih.gov

Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which are crucial for its development as a potential therapeutic agent. nih.govmdpi.com For instance, predictions of drug-likeness and potential for off-target effects can guide further experimental investigation. nih.govresearchgate.net

Experimentally, target identification can be pursued through techniques such as affinity chromatography, where a derivative of this compound is immobilized on a solid support to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel molecular targets.

Role of Specific Functional Groups (Methoxy, Amino) in Modulating Molecular Interactions and Biological Responses

The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents.

The 3-Methoxy Group: The methoxy group at the 3-position is an electron-donating group, which can influence the electronic distribution within the quinoline ring system. This can affect the pKa of the quinoline nitrogen and the 7-amino group, thereby modulating their ability to form hydrogen bonds. The steric bulk of the methoxy group is also a critical factor. Depending on the topology of the binding site, it can either be accommodated in a hydrophobic pocket, contributing to binding affinity, or it can lead to steric clashes, reducing activity. nih.gov Studies on other heterocyclic scaffolds have shown that the position of a methoxy group can dramatically alter the biological activity, for example, by switching a compound's mode of action from a methuosis-inducer to a microtubule-disruptor. nih.gov

The 7-Amino Group: The amino group at the 7-position is a key functional group that can participate in hydrogen bonding as both a donor and an acceptor. In many biologically active quinolines, an amino group or a substituted amino group is crucial for interaction with the target protein. For instance, in the case of 4-aminoquinoline antimalarials, the amino group is essential for their accumulation in the parasite's food vacuole. The basicity of the amino group can also play a role in the compound's pharmacokinetic properties and cellular uptake. The development of 7-aminoquinoline derivatives has led to compounds with a range of biological activities, including antiviral and anticancer properties. nih.govacs.org

Comprehensive Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Methoxyquinolin 7 Amine Derivatives

Systematic Exploration of Structural Modifications and Their Consequent Impact on Biological Activity

The biological activity of 3-methoxyquinolin-7-amine derivatives can be systematically modulated by introducing various substituents at different positions of the quinoline (B57606) core and the exocyclic amine. These modifications influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

Modifications at the 3-Methoxy Position: The methoxy (B1213986) group at the 3-position is a critical determinant of the molecule's electronic and conformational properties. Replacement of the methyl group with larger alkyl or aryl moieties can introduce steric hindrance, potentially altering the binding affinity and selectivity for a specific target. The electronic nature of this position can also be fine-tuned; for instance, demethylation to a hydroxyl group introduces a hydrogen bond donor, which could forge new interactions within a receptor's binding pocket.

The following interactive table illustrates the hypothetical impact of various structural modifications on the biological activity of this compound derivatives, based on general principles observed in related quinoline series.

Modification Position Substituent Predicted Impact on Activity
Methoxy Group3-OH (demethylation)Potential for new hydrogen bond interactions, altering target binding.
Methoxy Group3-OCH2CH3 (Ethoxylation)Increased lipophilicity, may enhance membrane permeability.
Quinoline Ring4-ClElectron-withdrawing effect, may alter ring electronics and target interaction.
Quinoline Ring5-FIntroduction of a halogen bond donor, potentially enhancing binding affinity.
Amine Group7-NH-AcetylNeutralization of basicity, may reduce off-target effects.
Amine Group7-NH-CH2CH2N(CH3)2Introduction of a basic side chain, may influence cellular uptake and distribution.

Elucidation of Key Pharmacophoric Features Essential for Potent Target Engagement and Selectivity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, the key pharmacophoric features can be deduced from the analysis of active and inactive analogs.

The fundamental pharmacophore for this class of compounds generally includes:

Aromatic Quinoline Core: This provides a rigid scaffold for the precise orientation of other functional groups and can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor/Donor: The nitrogen atom in the quinoline ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The 7-amino group provides a crucial hydrogen bond donor and acceptor site.

Hydrophobic/Aromatic Region: The bicyclic nature of the quinoline ring itself contributes to the hydrophobic character. Substituents on the ring can further modulate this feature.

The relative spatial arrangement of these features is critical for potent and selective target engagement. For instance, the distance and angle between the hydrogen bond donor/acceptor at the 7-position and the hydrophobic quinoline core can determine the binding orientation within a specific active site.

Rationalization of Differential Activities Across Diverse Structural Analogs

The diverse biological activities observed across a series of this compound analogs can be rationalized by considering the specific interactions each analog forms with its biological target. Minor structural changes can lead to significant differences in activity, a phenomenon often referred to as an "activity cliff."

For example, the introduction of a bulky substituent at a position adjacent to a key interacting group can create steric clashes, leading to a complete loss of activity. Conversely, the addition of a functional group that can form a new, favorable interaction, such as a hydrogen bond or a salt bridge, can dramatically enhance potency.

The electronic properties of the substituents also play a crucial role. An electron-withdrawing group can modulate the pKa of the 7-amino group, affecting its ionization state at physiological pH and, consequently, its ability to interact with charged residues in the target protein.

The following table provides a hypothetical rationalization for the differential activities of some this compound analogs.

Analog Structural Feature Observed Activity Rationalization
Analog A 7-NH2ModerateThe primary amine forms a key hydrogen bond with the target.
Analog B 7-N(CH3)2LowThe bulky dimethylamino group creates steric hindrance, preventing optimal binding.
Analog C 4-Cl, 7-NH2HighThe electron-withdrawing chlorine at the 4-position enhances the electrostatic interaction of the quinoline ring with the target.
Analog D 3-OH, 7-NH2HighThe 3-hydroxyl group forms an additional hydrogen bond within the active site, increasing affinity.

Development of Predictive Models for Structure-Activity Landscape Exploration

To navigate the vast chemical space of possible this compound derivatives and to prioritize the synthesis of the most promising compounds, computational modeling techniques are invaluable. Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to establish a mathematical correlation between the structural features of the molecules and their biological activities.

These models typically use a set of calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of novel, unsynthesized compounds. A robust QSAR model can significantly accelerate the drug discovery process by identifying key structural determinants of activity and guiding the design of more potent and selective analogs.

Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of these derivatives at the atomic level. These computational methods can help to visualize the interactions between the ligand and its target, rationalize the observed SAR data, and predict the binding affinity of new designs. The development of predictive pharmacophore models also aids in virtual screening campaigns to identify novel scaffolds with the desired biological activity.

Strategic Applications of 3 Methoxyquinolin 7 Amine in Contemporary Drug Discovery and Development Research

Role as a Privileged Scaffold in Rational Drug Design and Optimization

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious synthetic modifications. The quinoline (B57606) core is a prime example of such a scaffold, found in a wide array of approved drugs and clinical candidates for various diseases, particularly cancer. crimsonpublishers.comacs.orgcrimsonpublishers.comfrontiersin.org Its "druggability" stems from its rigid structure, which provides a defined orientation for appended functional groups, and its synthetic tractability, which allows for systematic exploration of chemical space. crimsonpublishers.comrsc.org

3-Methoxyquinolin-7-amine is an exemplary representation of the quinoline privileged scaffold. It is not merely a flat aromatic core; it is pre-functionalized with key chemical groups that are pivotal for rational drug design.

The 7-amino group serves as a crucial handle for synthetic elaboration. It can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains and build molecular complexity. This position is often exploited to modulate solubility, introduce pharmacophoric elements, or attach linkers for creating hybrid molecules.

The strategic placement of these groups makes this compound a versatile building block for creating libraries of compounds. In rational drug design, where knowledge of the biological target's structure is used to guide molecule creation, this scaffold allows for the systematic optimization of ligand-protein interactions. By modifying the substituents at the 7-amino position, medicinal chemists can fine-tune the compound's affinity, selectivity, and pharmacokinetic properties to achieve the desired therapeutic profile.

Design and Development of Multi-Target Directed Ligands Based on the Quinoline Framework

Complex multifactorial diseases, such as Alzheimer's disease (AD) and cancer, often involve the dysregulation of multiple biological pathways. nih.govresearchgate.net The traditional "one-target, one-molecule" paradigm has shown limited efficacy against such diseases, prompting a shift towards the development of Multi-Target Directed Ligands (MTDLs). researchgate.net MTDLs are single chemical entities designed to interact with two or more distinct biological targets, offering the potential for synergistic efficacy and a reduced likelihood of drug resistance.

The quinoline framework is an attractive core for the design of MTDLs due to its proven ability to serve as a scaffold for inhibitors of various enzymes implicated in neurodegeneration, such as cholinesterases (AChE and BChE) and monoamine oxidases (MAO). rsc.org For instance, quinoline-sulfonamide hybrids have been designed as dual inhibitors of these enzymes for potential use in treating Alzheimer's disease. rsc.org

This compound represents a strategic starting point for generating novel MTDLs. Its inherent structure can be conceptualized as having distinct regions for modification:

RegionPotential for ModificationTherapeutic Target Examples
Quinoline Core The core itself can interact with targets like DNA gyrase or kinase ATP-binding sites. The methoxy (B1213986) group influences electronics and binding.Kinases, DNA Gyrase, Topoisomerases
7-Amino Position A primary site for introducing side chains that can interact with a second, distinct biological target.Cholinesterases, Monoamine Oxidase, Histamine (B1213489) H3 Receptor
Other Positions Further functionalization on the quinoline ring can be explored to optimize properties for both targets.Various receptors and enzymes

By appending a known pharmacophore for a second target (e.g., a moiety known to inhibit BACE1 or interact with histamine receptors) onto the 7-amino group of the 3-methoxyquinoline (B1296862) core, researchers can create hybrid molecules. This approach has been explored with other heterocyclic systems like quinoxaline (B1680401) to generate compounds with activity against AChE, BACE1, and the H3 receptor. nih.gov The challenge and opportunity lie in achieving balanced potency against the selected targets, a task for which the synthetic versatility of the this compound scaffold is well-suited.

Utilization as a Fluorescent Probe for Biological Sensing, Imaging, and Enzyme Kinetics Studies

Quinoline and its derivatives possess inherent fluorescence properties, making them highly valuable in the development of molecular probes for bio-imaging and sensing. crimsonpublishers.comcrimsonpublishers.com Their rigid, planar structure and π-conjugated system are conducive to strong fluorescence emission. The photophysical properties, such as absorption/emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by introducing various substituents onto the quinoline ring. crimsonpublishers.comresearchgate.net

This compound is a promising candidate for development into a fluorescent probe. The methoxy and amino groups act as strong electron-donating groups, which can induce an intramolecular charge transfer (ICT) character in the excited state. This ICT phenomenon is often sensitive to the local microenvironment, such as solvent polarity or the presence of specific analytes, leading to changes in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). crimsonpublishers.com

Potential applications include:

Sensing Metal Ions: The amino group and the quinoline nitrogen can act as a chelation site for metal ions. The binding of a metal ion like Fe³⁺ can quench the fluorescence through photoinduced electron transfer (PET), providing a mechanism for selective detection. rsc.org

pH Sensing: The basic nitrogen atoms in the scaffold can be protonated at low pH, altering the electronic structure and, consequently, the fluorescence properties. This allows for the design of probes that can map pH changes within cellular compartments like lysosomes. researchgate.net

Enzyme Kinetics: By incorporating a substrate moiety for a specific enzyme, the scaffold can be used to monitor enzyme activity. Cleavage of the substrate would release the core fluorophore, leading to a detectable change in fluorescence, enabling real-time kinetic studies.

Bio-imaging: The quinoline scaffold's small size and cell permeability make it suitable for live-cell imaging. researchgate.net Derivatives can be designed to selectively accumulate in specific organelles, such as lipid droplets, allowing for their visualization and tracking. crimsonpublishers.com

The development of a 7-(diethylamino)quinolin-2(1H)-one-based probe for detecting bisulfite highlights the utility of the 7-amino substitution pattern in creating sensitive chemical sensors. nih.gov This demonstrates a clear precedent for leveraging the 7-amino group of this compound for similar applications.

Exploration in the Context of Novel Antimicrobial and Anti-Biofilm Strategies (General Mechanistic Focus)

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antibacterial and antifungal agents with novel mechanisms of action. researchgate.netresearchgate.net The quinoline scaffold has a long history in antimicrobial therapy, with quinolone antibiotics (e.g., ciprofloxacin) being a prominent class. While structurally distinct from quinolones, non-quinolone quinoline derivatives also exhibit significant antimicrobial potential. nih.gov

Derivatives of 7-methoxyquinoline (B23528) have recently been investigated as potent antimicrobial and anti-biofilm agents. nih.govnih.gov A study on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed significant activity against various pathogenic bacteria and fungi, including E. coli and C. albicans. nih.govnih.gov

The general mechanisms by which quinoline-based compounds may exert their antimicrobial effects are diverse and can include:

Potential MechanismDescription
DNA Gyrase/Topoisomerase Inhibition While characteristic of fluoroquinolones, other quinoline derivatives may also interfere with these essential bacterial enzymes involved in DNA replication. acs.org
Membrane Disruption The lipophilic nature of the quinoline core can facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents. Protein leakage assays have supported this mechanism for some 7-methoxyquinoline derivatives. nih.govnih.gov
Inhibition of Efflux Pumps Some quinoline compounds may act as efflux pump inhibitors, preventing bacteria from expelling other antibiotics and thus restoring their efficacy.
Interference with LPS Transport In Gram-negative bacteria, some novel quinoline derivatives have been shown to block the transport of lipopolysaccharide (LPS) by targeting the LptA protein, a novel mechanism of action. nih.gov
Anti-Biofilm Activity Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics. Certain 7-methoxyquinoline derivatives have been shown to inhibit biofilm formation at sub-inhibitory concentrations, a crucial strategy for tackling chronic infections. nih.govnih.gov

The this compound scaffold, being a core component of these active 7-methoxyquinoline compounds, serves as a validated starting point for developing new antimicrobial agents that could operate through one or more of these mechanisms.

Application in Research towards Modulators of Neurotransmitter Receptors (General Mechanistic Focus)

The quinoline scaffold is a recurring motif in compounds targeting the central nervous system (CNS), particularly in the context of neurodegenerative diseases. nih.govnih.gov Its rigid structure is well-suited for interacting with the specific binding pockets of neurotransmitter receptors and related enzymes. Research has focused on developing quinoline-based molecules that can modulate the activity of various receptors, including glutamate (B1630785) and acetylcholine (B1216132) receptors, which are critical for learning, memory, and cognitive function. rsc.orgnih.govdntb.gov.ua

While direct studies on this compound as a neurotransmitter modulator are not prevalent, its structural features suggest its potential as a scaffold for this purpose. The general mechanistic focus for quinoline derivatives in this area includes:

NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a crucial role in synaptic plasticity. Over-activation of this receptor leads to excitotoxicity and neuronal death, a key process in stroke and neurodegenerative diseases. nih.gov Quinoline-derived compounds like kynurenic acid are endogenous modulators of this receptor. nih.gov The design of novel quinoline derivatives aims to create selective antagonists or allosteric modulators that can temper excitotoxicity without completely blocking normal physiological function. nih.govgoogle.com

Acetylcholinesterase (AChE) Inhibition: A primary strategy for treating the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting its breakdown enzyme, AChE. Several potent AChE inhibitors are based on the quinoline or related tacrine (B349632) (a fused quinoline) scaffold. rsc.orgnih.gov

Allosteric Modulation: Rather than directly competing with the endogenous neurotransmitter at the primary binding site (an orthosteric interaction), allosteric modulators bind to a different site on the receptor. This can subtly enhance or reduce the receptor's response to the natural ligand, offering a more nuanced therapeutic effect with potentially fewer side effects. dntb.gov.ua The synthetic accessibility of the this compound scaffold makes it suitable for creating libraries of compounds to screen for such allosteric modulatory activity on targets like muscarinic or metabotropic glutamate receptors. dntb.gov.uanih.gov

The 3-methoxy and 7-amino groups on the quinoline core provide vectors for synthetic diversification, allowing chemists to systematically probe the structure-activity relationships for these complex CNS targets and develop novel therapeutic candidates for a range of neurological disorders.

Q & A

Q. Comparative Advantages :

MethodYield RangePurityKey Considerations
Nucleophilic Amination50–80%>95% (HPLC)Requires anhydrous conditions; sensitive to substituent steric effects
Reductive Amination60–92%90–97%Efficient for nitro precursors; may require chromatographic purification

Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives in cross-coupling reactions?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like BINAP or DavePhos to enhance coupling efficiency .
  • Solvent Selection : Use DMSO or dioxane for improved solubility of quinoline intermediates .
  • Temperature Control : Higher temperatures (80–100°C) accelerate reactions but may degrade sensitive methoxy groups; monitor via TLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate) to isolate high-purity products .

Example : In Pd-catalyzed amination, increasing catalyst loading from 2% to 5% improved yields from 50% to 78% for analogous quinoline derivatives .

Basic/Advanced: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm methoxy (δ 3.8–4.0 ppm) and amine (δ 5.8–6.5 ppm) protons. Aromatic protons in quinoline typically appear at δ 7.2–8.5 ppm .
  • HRMS : Validate molecular weight (C₁₀H₁₀N₂O: m/z 174.20) with <2 ppm error .
  • FT-IR : Identify N–H stretches (~3350 cm⁻¹) and C–O–C bands (~1250 cm⁻¹) .

Q. Resolving Data Contradictions :

  • Batch Variability : Compare multiple batches using LC-MS to detect impurities (e.g., unreacted starting material) .
  • Tautomerism : Use variable-temperature NMR to distinguish between amine and imine tautomers .

Advanced: What strategies are recommended for designing in vitro assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., p38 MAPK) or antimicrobial targets based on structural analogs .
  • Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations in triplicate. Use IC₅₀ calculations for potency .
  • Control Compounds : Include reference inhibitors (e.g., SB-202190 for p38 MAPK) to validate assay conditions .
  • Data Validation : Replicate assays in independent labs and use blinded analysis to minimize bias .

Example : For antimalarial studies, screen against Plasmodium falciparum cultures and compare IC₅₀ values to chloroquine .

Advanced: How should researchers address discrepancies in biological activity data between different batches of synthesized this compound?

Methodological Answer:

  • Purity Analysis : Re-analyze batches via HPLC (>95% purity threshold) and quantify impurities (e.g., residual solvents) .
  • Crystallography : Confirm crystal structure consistency using X-ray diffraction to rule out polymorphic variations .
  • Bioassay Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum lot) to isolate batch-specific effects .

Case Study : A 10% yield variation in a chloroquinoline analog was traced to incomplete amination; adjusting reaction time resolved the issue .

Basic: What are the key considerations for ensuring the stability of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Stability Monitoring : Perform quarterly HPLC checks to detect degradation (e.g., methoxy demethylation) .
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to extend shelf life .

Advanced: What ethical guidelines should be followed when publishing research on novel this compound derivatives?

Methodological Answer:

  • Data Transparency : Share raw spectral data (NMR, HRMS) and synthetic protocols in supplementary materials .
  • Authorship Criteria : Define contributions using CRediT taxonomy to avoid disputes .
  • Conflict of Interest : Disclose funding sources (e.g., pharmaceutical grants) and patent applications .

Advanced: How can computational chemistry methods predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

  • DFT Calculations : Model electron density maps to identify reactive sites (e.g., amine group nucleophilicity) .
  • MD Simulations : Predict solvent effects (e.g., DMSO vs. THF) on reaction pathways .
  • Machine Learning : Train models on existing quinoline reaction datasets to forecast optimal conditions .

Example : DFT studies on 7-chloroquinoline derivatives accurately predicted regioselectivity in amination reactions .

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